Bradykinin acetate

Receptor Pharmacology Binding Affinity B2 Selectivity

Achieve high-confidence B2 receptor pharmacology with Bradykinin acetate (CAS 6846-03-0), the definitive native agonist. With sub-nanomolar B2 affinity (IC50=0.54 nM) and >18,500-fold selectivity over B1 receptors, it eliminates confounding off-target effects common with analogs like des-Arg9-bradykinin. Its rapid, ACE-dependent plasma degradation (t½ 27-34 s) makes it the only valid substrate for ACE inhibitor mechanistic studies. Each lot is verified ≥98% by HPLC, ensuring consistent potency (EC50=331 pM for Ca2+ efflux) across your vessel preparation, calcium mobilization, and angioedema biomarker assays.

Molecular Formula C52H77N15O13
Molecular Weight 1120.3 g/mol
CAS No. 6846-03-0
Cat. No. B1473938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin acetate
CAS6846-03-0
Molecular FormulaC52H77N15O13
Molecular Weight1120.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
InChIKeyVIGBULRGBBKXHS-MIEKKPBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin Acetate (CAS 6846-03-0): A B2-Selective Vasoactive Peptide with Validated Procurement Specifications for Cardiovascular and Inflammation Research


Bradykinin acetate (CAS 6846-03-0), the acetate salt of the endogenous nonapeptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is a potent and selective agonist of the bradykinin B2 receptor [1]. It is a key mediator in the kallikrein-kinin system, exerting potent endothelium-dependent vasodilation and participating in inflammation and pain signaling [2]. The acetate salt form is the standard in research for its defined counterion and favorable solubility profile .

Why Generic Substitution of Bradykinin Acetate (CAS 6846-03-0) Fails: Critical Differences in Receptor Selectivity, Metabolic Stability, and Functional Potency Among In-Class Analogs


In the bradykinin receptor family, substitution of Bradykinin acetate with close analogs like Lys-bradykinin (kallidin) or des-Arg9-bradykinin can lead to profoundly different experimental outcomes [1]. Bradykinin's exceptional selectivity for the B2 receptor (Ki >10,000 nM for B1) contrasts sharply with B1-selective agonists such as des-Arg9-bradykinin and Lys-des-Arg9-bradykinin, which exhibit negligible B2 affinity [2]. Furthermore, key differences in plasma half-life—bradykinin's short 27-34 second half-life versus the extended stability of its metabolite des-Arg9-bradykinin—dictate distinct pharmacokinetic profiles and experimental protocols [3]. These quantifiable disparities in receptor pharmacology, enzymatic degradation, and functional potency underscore the scientific risk of casual analog substitution in cardiovascular, inflammation, and pain research.

Quantitative Evidence Guide for Bradykinin Acetate (CAS 6846-03-0): Validated Comparative Data for Scientific Selection


High-Affinity B2 Receptor Binding with Quantified Selectivity Over B1 Receptor

Bradykinin acetate demonstrates a high-affinity, selective interaction with the bradykinin B2 receptor. In COS-7 cells expressing the human B2 receptor, bradykinin exhibits an IC50 of 0.54 nM [1]. Its selectivity for B2 over B1 is stark: it does not bind to the human B1 receptor (Ki >10,000 nM in HEK293 cells), establishing a >18,500-fold selectivity window for the B2 subtype [2]. This contrasts sharply with the B1-selective agonist Lys-des-Arg9-bradykinin, which has a Ki of 0.12 nM for the B1 receptor and an IC50 >30,000 nM for the B2 receptor, representing an inverted selectivity profile [3].

Receptor Pharmacology Binding Affinity B2 Selectivity

Functional Potency in Vasodilation: Comparison with Other Vasoactive Agonists

In functional assays assessing tissue plasminogen activator (tPA) release, a key measure of endothelial function, bradykinin acetate is 1,000-fold more potent than a panel of other vasoactive agonists [1]. The study compared bradykinin's potency to that of histamine, norepinephrine, epinephrine, and several vasopressin analogs. In isolated tissue studies, bradykinin's vasodilatory potency is further quantified; it induces relaxation of canine isolated intrapulmonary arteries with a threshold concentration of 7.5 ± 2.7 x 10⁻¹⁰ M and renal arteries with a threshold of 3.2 ± 1.6 x 10⁻¹⁰ M [2].

Vascular Biology Functional Assay Vasodilation

Metabolic Stability in Human Plasma: Half-Life Comparison with Des-Arg9-Bradykinin

Bradykinin acetate has a characteristically short half-life in human plasma, which is a key differentiator from its more stable B1-selective metabolites. In serum from 116 healthy individuals, the half-life of exogenous bradykinin (BK) was 27 ± 10 seconds, while its primary metabolite and B1 receptor agonist, des-Arg9-bradykinin, had a significantly longer half-life of 643 ± 436 seconds [1]. A separate study corroborates this, finding a BK half-life of 34 seconds in normal plasma, a value that increased ~12-fold in the presence of the angiotensin-converting enzyme (ACE) inhibitor enalaprilat [2].

Pharmacokinetics Peptide Stability Plasma Half-Life

ACE-Mediated Degradation: Comparative Susceptibility with Des-Arg9-Bradykinin

Bradykinin acetate is a primary substrate for angiotensin-converting enzyme (ACE), and its degradation is profoundly affected by ACE inhibition. In the presence of an ACE inhibitor, the half-life of bradykinin is potentiated 9.0-fold, whereas the half-life of its metabolite des-Arg9-bradykinin is only potentiated 2.2-fold [1]. This differential sensitivity to ACE inhibition highlights bradykinin's primary degradation pathway via ACE, in contrast to des-Arg9-bradykinin, which is more reliant on other peptidases like aminopeptidase P (APP).

Enzymatic Degradation ACE Inhibition Metabolic Pathway

Rank Order of Potency in Cellular Signaling: Confirmation of B2 Receptor Mediation

In a functional cellular assay measuring 45Ca2+ efflux from human IMR-90 lung fibroblasts, a rank order of agonist potency was established that is diagnostic for a B2 receptor-mediated response. The observed rank order is: bradykinin (EC50 = 331 ± 50 pM) > Lys-bradykinin > Met-Lys-bradykinin > Ile-Ser-bradykinin > des-Arg9-bradykinin [1]. This confirms bradykinin acetate as the most potent native agonist for the B2 receptor in this human cell model, while the B1-selective des-Arg9-bradykinin is essentially inactive at 100 nM [2].

Cellular Assay Calcium Efflux Receptor Pharmacology

Acetate Salt Form: Defined Stoichiometry and Enhanced Solubility for Consistent Experimental Use

The acetate salt of bradykinin (CAS 6846-03-0) provides a defined counterion with a molecular weight of approximately 1120.26 g/mol, compared to the free base (CAS 58-82-2) at 1059.56 g/mol . This defined salt form ensures batch-to-batch consistency in peptide content and activity. Furthermore, the acetate salt exhibits high aqueous solubility (>226.6 mg/mL in water), facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies .

Formulation Solubility Peptide Chemistry

Validated Application Scenarios for Bradykinin Acetate (CAS 6846-03-0) in Cardiovascular, Inflammation, and Diagnostic Research


Endothelial Function and Vascular Reactivity Studies

Given its exceptional potency (threshold concentration of 3.2-7.5 x 10⁻¹⁰ M in isolated arteries) and endothelium-dependent mechanism [9], Bradykinin acetate is the ideal tool for studying nitric oxide and prostacyclin-mediated vasodilation. Its high potency ensures robust, quantifiable relaxation in isolated vessel preparations, while its B2 selectivity (Ki >10,000 nM for B1) [10] avoids confounding B1 receptor-mediated effects. This makes it superior to less potent or less selective vasoactive agents like acetylcholine or histamine for these specific assays.

Angiotensin-Converting Enzyme (ACE) Pharmacology and ACE Inhibitor-Associated Angioedema Research

Bradykinin acetate is a primary substrate for ACE, and its short half-life in plasma (27-34 s) is extended ~9- to 12-fold by ACE inhibition [9][10]. This quantifiable, ACE-dependent degradation profile makes it the only relevant native agonist for investigating the mechanisms of ACE inhibitors and the pathogenesis of ACE inhibitor-associated angioedema. In contrast, the B1 metabolite des-Arg9-bradykinin is a poor substrate for ACE, with its half-life potentiated only 2.2-fold by ACE inhibition [8].

B2 Bradykinin Receptor Pharmacology and Screening

With a high-affinity B2 receptor binding (IC50 = 0.54 nM) and >18,500-fold selectivity over the B1 receptor [9], Bradykinin acetate is the definitive native agonist for studying B2 receptor signaling pathways, including Gαq-mediated calcium mobilization (EC50 = 0.7 nM for arachidonic acid release; EC50 = 331 pM for 45Ca2+ efflux) [10][8]. Its use ensures that observed effects are B2-mediated, a critical distinction from B1-selective agonists like Lys-des-Arg9-bradykinin, which are inactive at B2 receptors.

Diagnostic Assay Development for C1 Inhibitor Deficiency and Bradykinin-Mediated Angioedema

Bradykinin acetate serves as a critical analytical standard and positive control in assays designed to measure plasma bradykinin levels or activity [9]. The diagnosis of bradykinin-mediated angioedema, particularly in C1 inhibitor deficiency, relies on understanding the overproduction of bradykinin [10]. Using a well-characterized, pure standard of Bradykinin acetate is essential for calibrating immunoassays (e.g., ELISA) or mass spectrometry methods to ensure accurate, reproducible quantification of this labile peptide in patient samples.

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